

ethyl salicylate as a food flavoring agent and fragrance component

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Compound of Interest

Compound Name: Ethyl Salicylate

Cat. No.: B086050

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Application Notes and Protocols: Ethyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate (CAS No. 118-61-6) is an aromatic ester formed from the condensation of salicylic acid and ethanol.[1] It is a versatile compound widely utilized in the food and cosmetic industries as a flavoring agent and fragrance ingredient, respectively.[2][3] Characterized by a pleasant sweet, floral, and wintergreen-like aroma, it imparts specific sensory profiles to a variety of consumer products.[4][5] In its pure form, it is a colorless to pale yellow liquid with low solubility in water but high solubility in organic solvents like alcohol and ether. Beyond its sensory applications, **ethyl salicylate** also serves as a topical analgesic in pharmaceutical preparations, where it is hydrolyzed to salicylic acid, an inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing inflammation and pain. This document provides detailed application notes and experimental protocols for the evaluation and use of **ethyl salicylate** in research and development settings.

Application Notes

Ethyl Salicylate as a Food Flavoring Agent

Ethyl salicylate is classified as a flavoring agent by the U.S. Food and Drug Administration (FDA) and is listed under 21 CFR 172.515. It has been granted Generally Recognized as Safe

(GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2458.

Its primary function in food is to impart a fruity, minty, and wintergreen-like flavor. It is commonly used in baked goods, candies, chewing gum, and non-alcoholic beverages. The typical organoleptic profile is described as sweet, balsamic, and floral.

Table 1: Physicochemical and Regulatory Properties of **Ethyl Salicylate**

| Property | Value | References |
|---------------------|---|------------|
| Chemical Formula | C ₉ H ₁₀ O ₃ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor/Flavor Profile | Sweet, floral, spicy, wintergreen, minty | |
| Boiling Point | 232-234 °C | |
| Melting Point | 1.3 °C | |
| Density | ~1.13 g/cm ³ | |
| Refractive Index | 1.518 - 1.525 (at 20°C) | |
| Solubility | Sparingly soluble in water; miscible with alcohol and ether | |
| CAS Number | 118-61-6 | |
| FEMA Number | 2458 | |
| FDA Regulation | 21 CFR 172.515 | |

Table 2: Recommended Usage Levels of **Ethyl Salicylate** in Food (FEMA GRAS)

| Food Category | Average Maximum PPM |
|-------------------------|---------------------|
| Baked Goods | 16.0 |
| Non-alcoholic Beverages | 2.8 |
| Chewing Gum | - |
| Candies | - |

Data derived from The Good Scents Company, referencing FEMA GRAS use levels. Updated and specific use levels may be available from FEMA upon request.

Ethyl Salicylate as a Fragrance Component

In the fragrance industry, **ethyl salicylate** is valued for its sweet, balsamic aroma with minty and wintergreen characteristics. It is a versatile ingredient used to provide a fresh, floral scent in perfumes, colognes, lotions, and shampoos. It is noted for its ability to blend well with and enhance other floral notes, such as ylang-ylang, cassie, and mimosa.

Table 3: Fragrance Profile of **Ethyl Salicylate**

| Characteristic | Description | References |
|--------------------|--|------------|
| Odor Type | Balsamic, Floral, Minty | |
| Odor Description | Sweet, wintergreen, medicinal, phenolic, with fruity-floral undertones | |
| Longevity on Strip | > 4 hours | |
| Recommended Usage | Up to 6.0% in fragrance concentrate | |
| Applications | Perfumes, colognes, personal care products (lotions, creams, shampoos) | |

Safety and Toxicology

Ethyl salicylate is considered an irritant and requires careful handling. It can cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.

Table 4: Toxicological Data for **Ethyl Salicylate**

| Test | Result | Species | References |
|-----------------|--------------------------------|---------|------------|
| Oral LD50 | 1320 mg/kg | Rat | |
| Dermal LD50 | > 5000 mg/kg | Rabbit | |
| Skin Irritation | Moderate Irritant (500 mg/24H) | Rabbit | |
| Eye Irritation | Causes serious eye irritation | - | |

All handling should be performed in a well-ventilated area.

Experimental Protocols

Protocol 1: Sensory Evaluation of Ethyl Salicylate in a Beverage Matrix

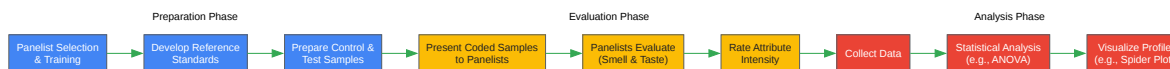
This protocol outlines a method for conducting a descriptive sensory analysis to characterize the flavor profile of **ethyl salicylate** in a model beverage. The methodology is adapted from established flavor profiling techniques.

Objective: To identify and quantify the sensory attributes of **ethyl salicylate** in a 5% sugar solution.

Methodology:

- Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
- Train panelists to identify and scale the intensity of key flavor attributes (e.g., sweet, wintergreen, medicinal, fruity, floral, chemical) using reference standards.
- Sample Preparation:
 - Prepare a control sample: 5% sucrose in deionized water.
 - Prepare a test sample: Accurately dose **ethyl salicylate** into the 5% sucrose solution at a predetermined concentration (e.g., 5 ppm).
 - Code both samples with random three-digit numbers and present them at a controlled temperature.
- Evaluation Procedure:
 - Provide panelists with the coded control and test samples in a randomized order.
 - Instruct panelists to first smell the sample (orthonasal evaluation) and then taste it (retronasal evaluation), rinsing with deionized water between samples.
 - Panelists will rate the intensity of each identified flavor attribute on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the control and test samples for each attribute.
 - Generate a flavor profile diagram (e.g., a spider plot) to visualize the sensory characteristics of the test sample.



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Caption: Workflow for Descriptive Sensory Analysis.

Protocol 2: Quantification of Ethyl Salicylate using Gas Chromatography (GC-FID)

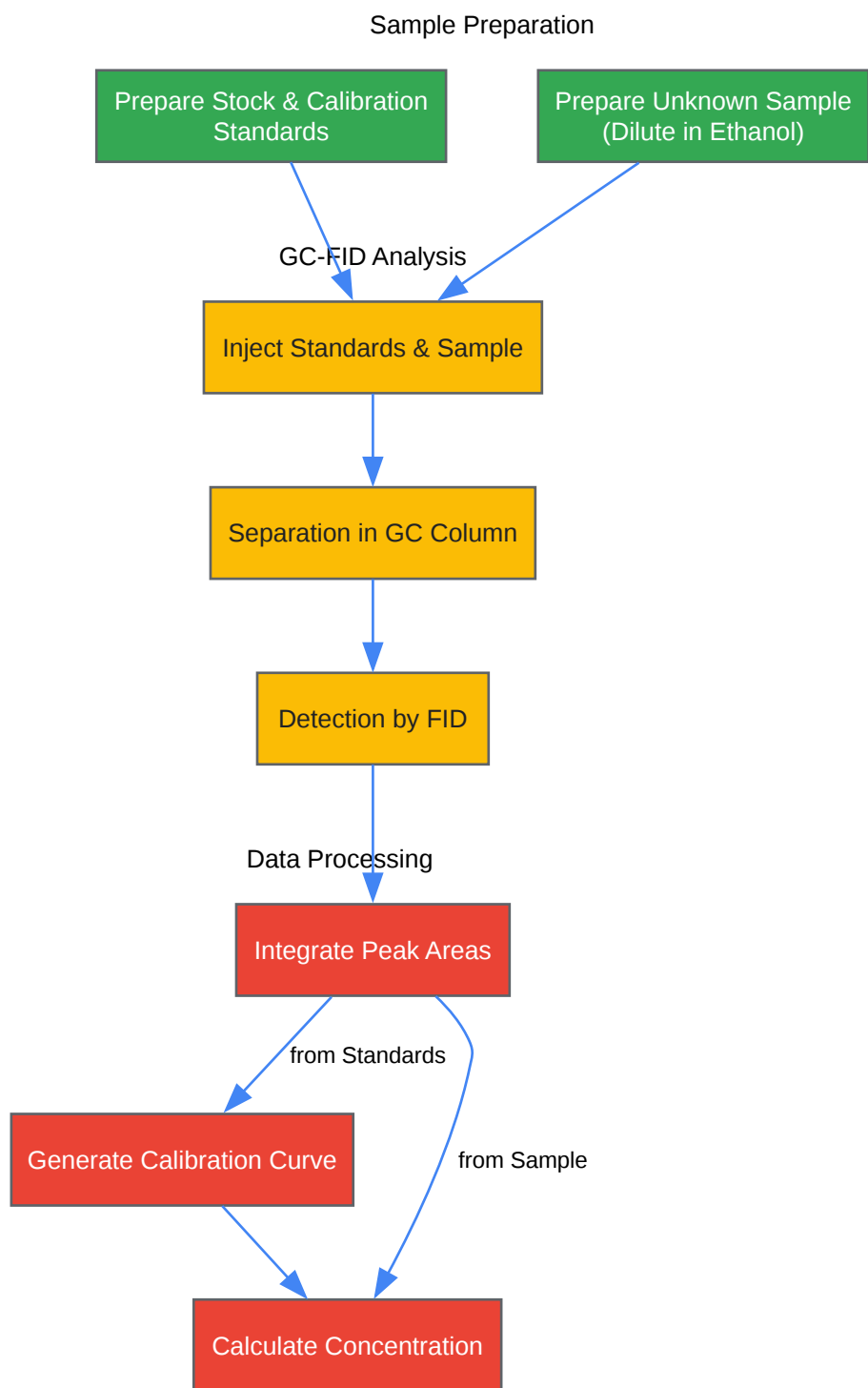
This protocol provides a method for the quantification of **ethyl salicylate** in a simple matrix, based on standard gas chromatography with flame ionization detection (GC-FID) principles.

Objective: To determine the concentration of **ethyl salicylate** in a prepared solution.

Methodology:

- Standard and Sample Preparation:
 - Stock Standard: Prepare a 1000 ppm stock solution of high-purity **ethyl salicylate** in ethanol.
 - Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 ppm) by serially diluting the stock standard with ethanol.
 - Sample Preparation: Prepare the unknown sample by diluting it with ethanol to an expected concentration within the calibration range.
- GC-FID Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a flame ionization detector (FID).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.

- Temperature Program:
 - Initial Oven Temperature: 80°C, hold for 1 minute.
 - Ramp: Increase to 250°C at a rate of 15°C/minute.
 - Final Hold: Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Injection Volume: 1 µL.
- Analysis and Quantification:
 - Inject the calibration standards to establish the retention time for **ethyl salicylate** and to generate a calibration curve (peak area vs. concentration).
 - Inject the unknown sample in triplicate.
 - Identify the **ethyl salicylate** peak in the sample chromatogram by matching the retention time with the standards.
 - Calculate the concentration of **ethyl salicylate** in the sample by interpolating its average peak area from the calibration curve.



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Caption: Workflow for GC-FID Quantification.

Protocol 3: Accelerated Stability Testing of a Fragrance Formulation

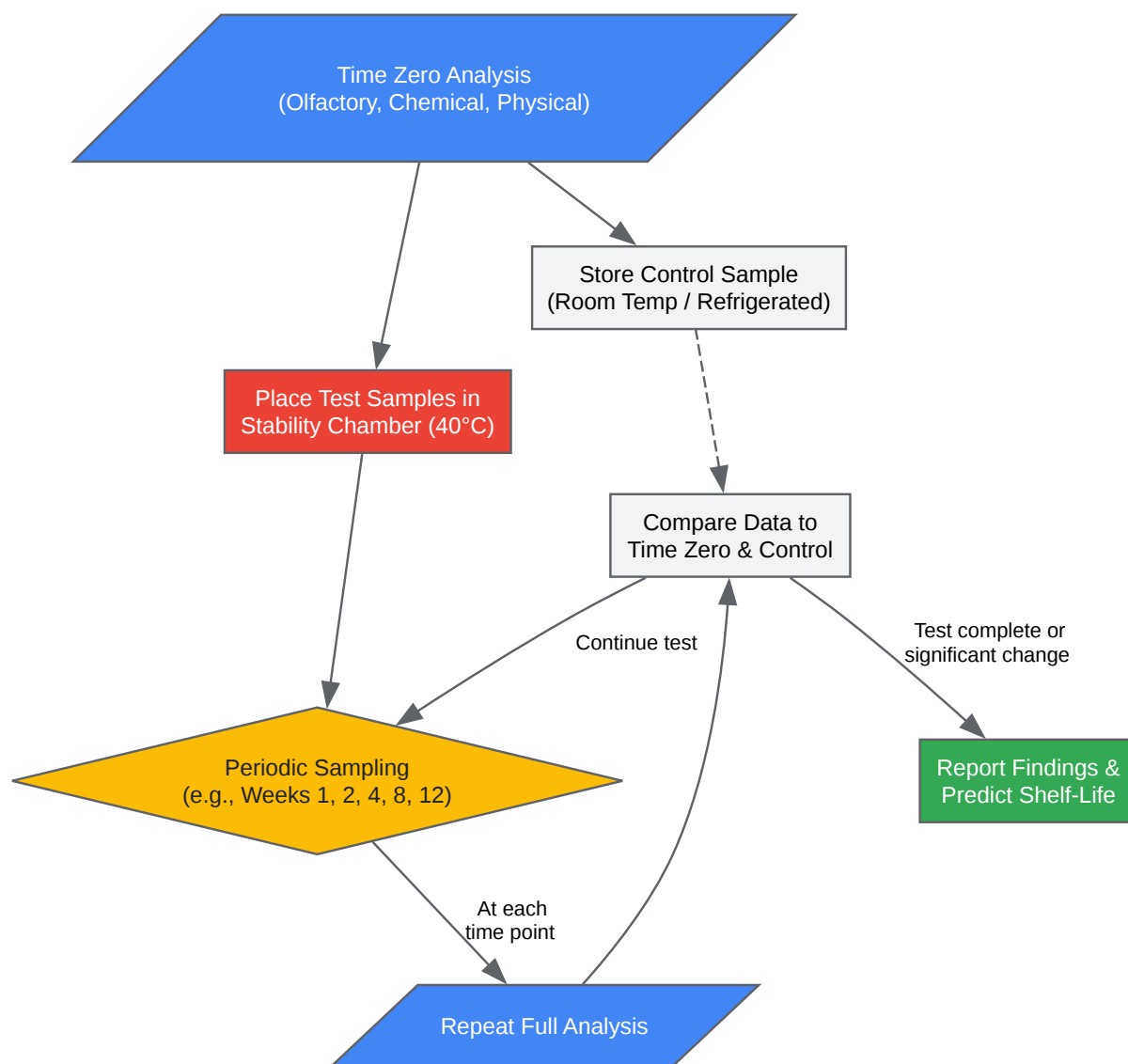
This protocol describes an accelerated stability test to evaluate the olfactory and chemical stability of a fragrance formulation containing **ethyl salicylate** under elevated temperature conditions.

Objective: To predict the long-term stability of a fragrance oil by subjecting it to heat stress.

Methodology:

- Initial Analysis (Time Zero):
 - Prepare a batch of the fragrance formulation containing **ethyl salicylate**.
 - Store a control sample in the dark at room temperature (~20-25°C) or under refrigeration.
 - Perform initial analysis on a test sample:
 - Olfactory Evaluation: A trained perfumer or sensory panel evaluates the fragrance profile on a smelling strip.
 - Chemical Analysis: Perform GC analysis (as per Protocol 2) to determine the initial concentration of **ethyl salicylate** and other key components.
 - Physical Analysis: Record physical properties like color and clarity.
- Accelerated Aging:
 - Place test samples in a temperature-controlled stability chamber set to 40°C.
 - Ensure samples are stored in appropriate sealed containers to prevent evaporation.
- Periodic Evaluation:
 - At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a test sample from the chamber.

- Allow the sample to equilibrate to room temperature.
- Repeat the full analysis performed at Time Zero (olfactory, chemical, and physical).
- Data Comparison and Shelf-Life Prediction:
 - Compare the results from each time point to the Time Zero data and the control sample.
 - Significant changes in scent profile, a decrease in the concentration of **ethyl salicylate** (>10-20%), or changes in physical appearance may indicate instability.
 - Use the data to predict the shelf-life of the product under normal storage conditions.



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Caption: Workflow for Accelerated Stability Testing.

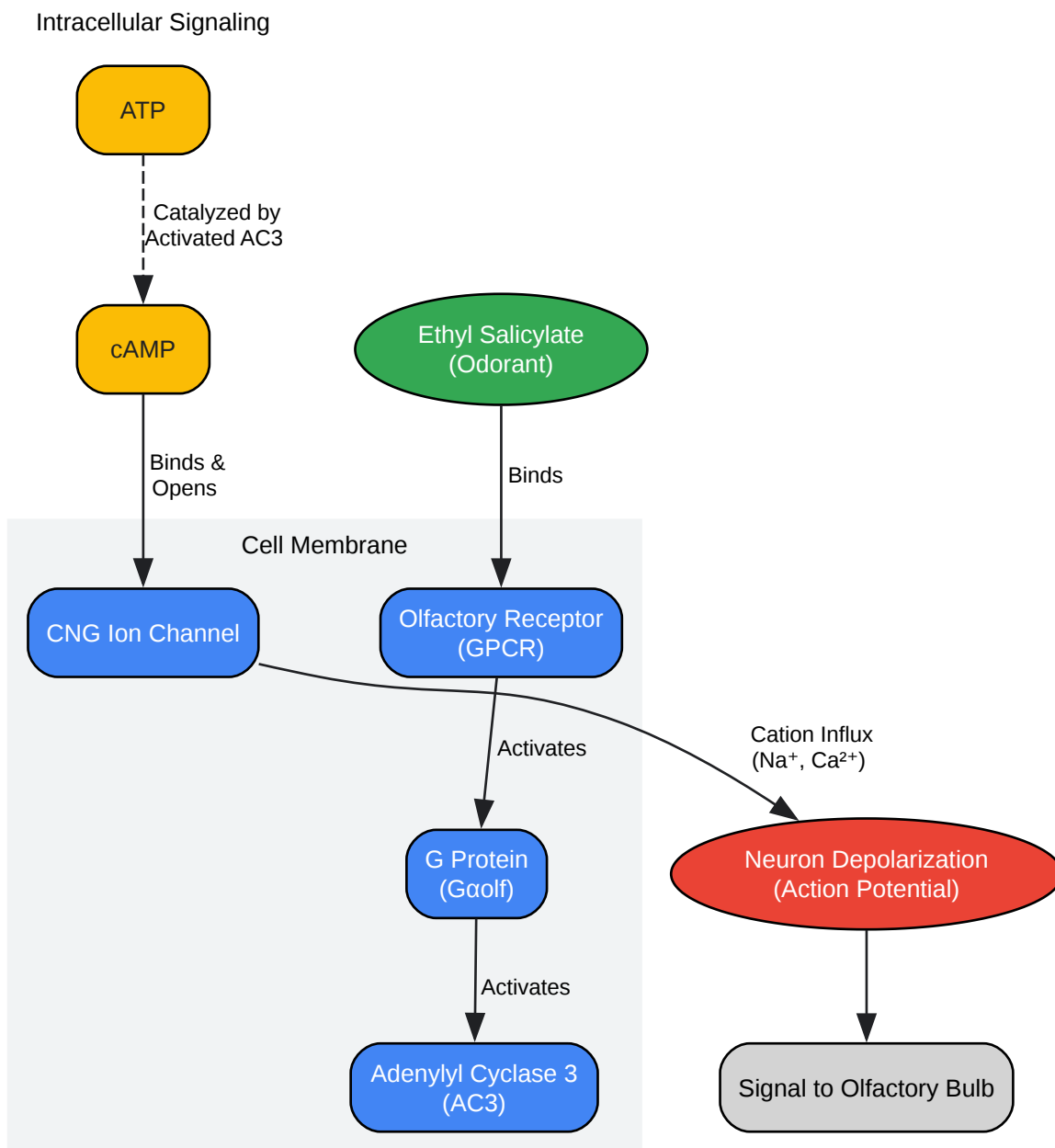
Molecular Signaling Pathway

Olfactory Perception of Ethyl Salicylate

The aroma of **ethyl salicylate** is perceived via the canonical olfactory signaling pathway in the olfactory sensory neurons (OSNs) of the nasal epithelium. This process is initiated when the volatile **ethyl salicylate** molecules bind to specific Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs).

Pathway Steps:

- Binding: **Ethyl salicylate** binds to a specific OR on the cilia of an OSN.
- G Protein Activation: This binding event causes a conformational change in the OR, activating the associated G protein, $G\alpha\text{-olf}$ ($G\alpha\text{olf}$).
- Adenylyl Cyclase Activation: The activated $G\alpha\text{olf}$ subunit dissociates and binds to adenylyl cyclase type 3 (AC3), stimulating it.
- cAMP Production: AC3 catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration.
- Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The opening of CNG channels allows an influx of cations (Na^+ and Ca^{2+}), depolarizing the neuron's membrane.
- Signal Transmission: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.



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Caption: Canonical Olfactory Signaling Pathway.

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